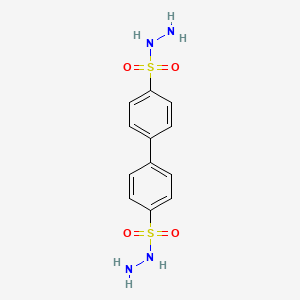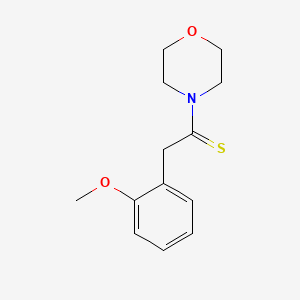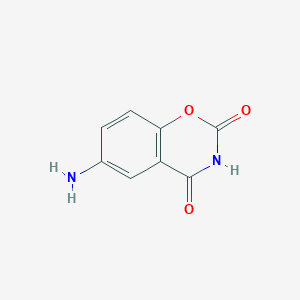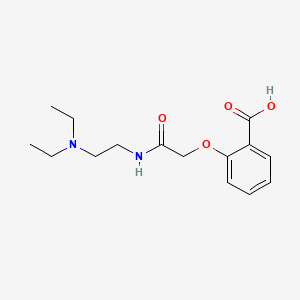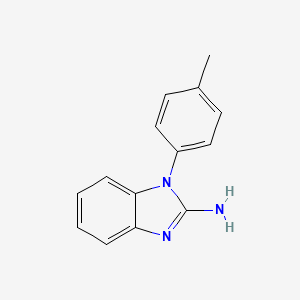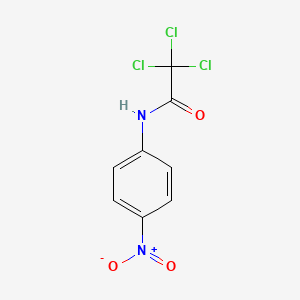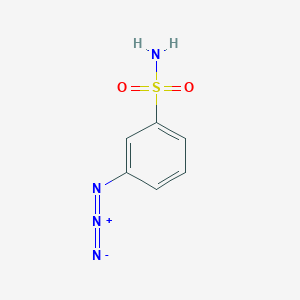![molecular formula C16H10FNO2 B1655909 4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one CAS No. 449-81-0](/img/structure/B1655909.png)
4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that has been extensively studied for its scientific research applications. It is commonly referred to as FMPO and has gained attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
FMPO exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, FMPO reduces inflammation and oxidative stress, which can lead to various diseases.
Biochemical and Physiological Effects:
FMPO has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of reactive oxygen species (ROS). It has also been found to reduce inflammation and oxidative stress, which can lead to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FMPO has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also limitations to its use in lab experiments. It can be difficult to determine the optimal concentration for its use, and its effects can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of FMPO. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, further studies are needed to determine the optimal concentration and conditions for its use in lab experiments.
Applications De Recherche Scientifique
FMPO has been extensively studied for its potential applications in various scientific fields. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
449-81-0 |
|---|---|
Formule moléculaire |
C16H10FNO2 |
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
(4E)-4-[(4-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10+ |
Clé InChI |
GGMAOSAZKMNBHB-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)F)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid](/img/structure/B1655826.png)
![3-Methoxy-4-[3-(3-phenoxyphenoxy)propoxy]benzaldehyde](/img/structure/B1655829.png)


![2-[(1S,2S,4R)-2-Bicyclo[2.2.2]oct-5-enyl]acetic acid](/img/structure/B1655834.png)
